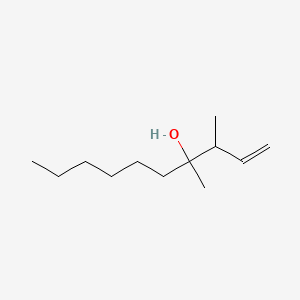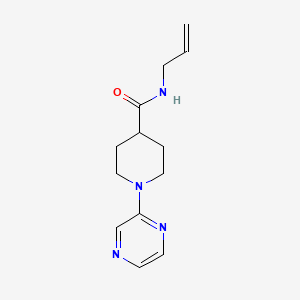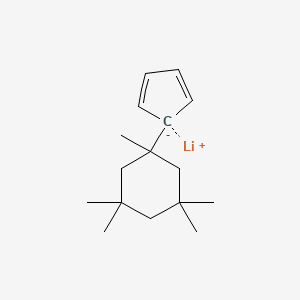
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane is a complex organolithium compound with the molecular formula C16H25Li This compound is characterized by its unique structure, which includes a cyclopentadienyl ring and a highly substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with additional steps to ensure purity and scalability. These methods may include the use of specialized equipment to handle the reactive nature of organolithium compounds and to maintain an inert atmosphere throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organometallic compounds .
Scientific Research Applications
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and the substituted cyclohexane ring provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane include:
Lithium cyclopentadienide: A simpler organolithium compound with a cyclopentadienyl ring.
Lithium tert-butylcyclohexane: An organolithium compound with a substituted cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted structure, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
CAS No. |
185549-21-7 |
|---|---|
Molecular Formula |
C16H25Li |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane |
InChI |
InChI=1S/C16H25.Li/c1-14(2)10-15(3,4)12-16(5,11-14)13-8-6-7-9-13;/h6-9H,10-12H2,1-5H3;/q-1;+1 |
InChI Key |
BTAQDQBWDCVNOE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1(CC(CC(C1)(C)[C-]2C=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
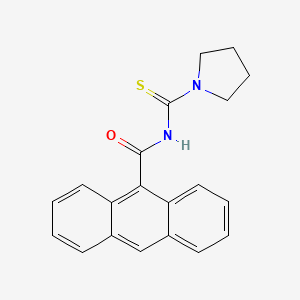
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
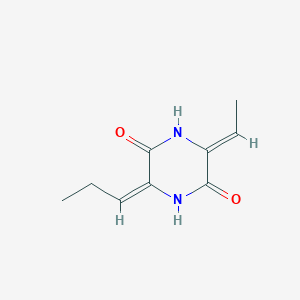
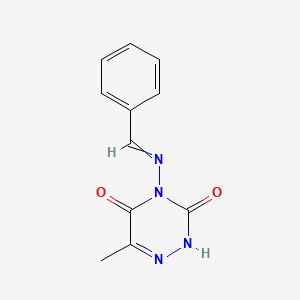
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)


![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
